1-(But-3-en-1-yloxy)-4-iodobenzene
Overview
Description
1-(But-3-en-1-yloxy)-4-iodobenzene is an organic compound that belongs to the class of aryl halides It features an iodine atom attached to a benzene ring, which is further substituted with a but-3-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yloxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yloxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or to reduce the double bond in the but-3-en-1-yloxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of deiodinated or hydrogenated derivatives.
Scientific Research Applications
1-(But-3-en-1-yloxy)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Catalysis: Used in the study of catalytic processes, particularly those involving aryl halides.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yloxy)-4-iodobenzene depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the but-3-en-1-yloxy group undergoes transformation through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1-(But-3-en-1-yloxy)-2-iodobenzene: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
1-(But-3-en-1-yloxy)-4-bromobenzene: Bromine instead of iodine, which affects the compound’s reactivity and the types of reactions it undergoes.
1-(But-3-en-1-yloxy)-4-chlorobenzene: Chlorine instead of iodine, resulting in different chemical properties and uses.
Uniqueness: 1-(But-3-en-1-yloxy)-4-iodobenzene is unique due to the presence of the iodine atom, which is a good leaving group and facilitates various substitution reactions. The but-3-en-1-yloxy group also provides a site for further functionalization, making this compound versatile for different synthetic applications.
Properties
IUPAC Name |
1-but-3-enoxy-4-iodobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHMHQBGOPPNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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